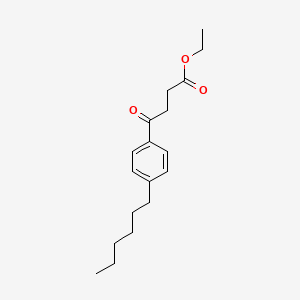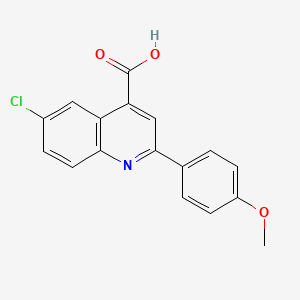![molecular formula C8H12N2O6S B1351397 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one CAS No. 227458-60-8](/img/structure/B1351397.png)
8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one” belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .
Synthesis Analysis
Unfortunately, the synthesis analysis of this compound is not available in the retrieved data .Molecular Structure Analysis
The molecular structure of this compound includes a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .Chemical Reactions Analysis
The chemical reactions analysis of this compound is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .Applications De Recherche Scientifique
Discovery and Development of Novel Inhibitors
The compound has been instrumental in the discovery and development of a novel class of GlyT1 inhibitors. These compounds, characterized by a specific 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one structure, exhibit potent inhibition against GlyT1 without affecting the GlyT2 isoform. They also demonstrate remarkable selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide (NOP) receptor, marking them as significant for therapeutic applications. Notably, this class of compounds has shown improved metabolic stability and pharmacokinetic profiles, making them promising candidates for further development (Alberati et al., 2006).
Synthesis and Antimicrobial Activity
This compound has been utilized in the synthesis of a variety of novel heterocycles, including those with a triazine nucleus. These synthesized compounds have been explored for their microbiological activity, where they demonstrated inhibitory effects against both gram-positive and gram-negative microorganisms. The structural and spectral characteristics of these compounds have been thoroughly studied, providing valuable insights into their potential therapeutic applications (Dabholkar & Ravi, 2010).
Novel Azo Dyes and Metal Chelates
The compound has played a crucial role in the synthesis of novel azo dyes and their corresponding metal chelates. These azo dyes, created through the diazotization of specific derivatives and coupling with the compound , have been examined for their antimicrobial activity. This exploration not only highlighted their potential in medical applications but also contributed to understanding the structure-activity relationship of these compounds (Awad et al., 2007).
Application in Synthesis and Antimicrobial Screening
The compound's structure has been pivotal in the one-pot synthesis and characterization of novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes. These compounds underwent antimicrobial screening, with specific variants showing significantly higher effects against tested bacterial and fungal strains. This underscores the compound's importance in synthesizing pharmaceutical agents with potential therapeutic uses (Ali & Assiri, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5S,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3-,4+,5-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWLGQKSTDZKFN-WWHASAIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@]2(O1)C(=O)NC(=S)N2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one | |
CAS RN |
227458-60-8 |
Source


|
| Record name | 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

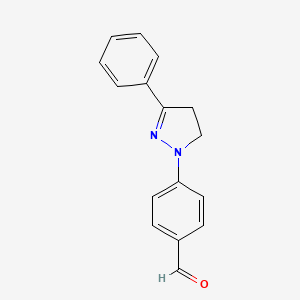
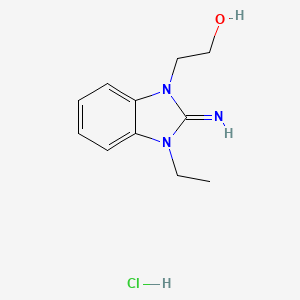
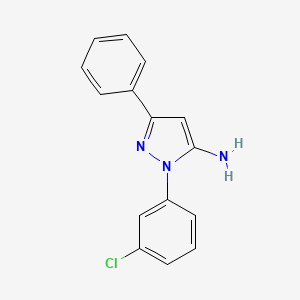
![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)
